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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068 Get Quote

An In-depth Technical Guide to Demeton-S-methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demeton-S-methyl sulfone, a

significant metabolite of the organophosphate insecticide Demeton-S-methyl. This document

details its chemical identity, physicochemical properties, toxicological profile, and the

methodologies for its synthesis and analysis.

Chemical Identity and Nomenclature
Demeton-S-methyl sulfone is the fully oxidized metabolite of Demeton-S-methyl, where the

thioether group has been converted to a sulfone. This transformation is a key step in the

bioactivation and degradation pathway of the parent insecticide.

Preferred IUPAC Name: S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

CAS Name: S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

CAS Registry Number: 17040-19-6[1][2]

Synonyms: Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone,

Metaisosystoxsulfon, Methylsystox sulfone[1]

Chemical Formula: C₆H₁₅O₅PS₂[1][2]
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InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3

Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[1]

Physicochemical and Toxicological Properties
The following tables summarize the key quantitative data for Demeton-S-methyl sulfone. It is

a highly toxic organophosphate compound, acting as a potent neurotoxin.[1]

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 262.29 g/mol [3]

Physical State
White to pale yellowish,

microcrystalline solid
[3]

Melting Point 52 °C [2]

Boiling Point
115 °C @ 0.01 Torr; 120 °C @

0.03 mmHg
[2][3]

Density / Specific Gravity 1.315 g/cm³; 1.416 (20°C/4°C) [2][3]

Vapor Pressure 0.5 x 10⁻³ mmHg @ 20°C [3]

Water Solubility Miscible [3]

Organic Solvent Solubility
Soluble in most organic

solvents
[3]

Table 2: Toxicological Data
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Parameter Species Value Notes Source(s)

Acute Oral LD₅₀ Rat (fasted) 23 mg/kg [4]

Acute Oral LD₅₀ Rat (non-fasted) 37 - 44 mg/kg

Data from seven

production

batches.

[4]

Dermal Toxicity -
Moderately toxic

by skin contact.

Quantitative data

not available.
[2]

Inhalation

Toxicity
-

Poison by

inhalation.

Quantitative data

not available.
[2]

Primary

Mechanism
-

Acetylcholinester

ase (AChE)

Inhibitor

Neurotoxin [1]

Mechanism of Action: Acetylcholinesterase
Inhibition
Like other organophosphate compounds, the primary mechanism of toxicity for Demeton-S-
methyl sulfone is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1]

AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter

acetylcholine (ACh) in the synaptic cleft.

The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl

group in the active site of AChE. This forms a stable, phosphorylated enzyme that is no longer

capable of breaking down acetylcholine. The resulting accumulation of ACh in the synapse

leads to excessive stimulation of cholinergic receptors, causing a range of symptoms including

muscle tremors, paralysis, seizures, and ultimately, death by respiratory failure.
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Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical

determination of Demeton-S-methyl sulfone.

Synthesis Protocol: Oxidation of Demeton-S-methyl
Demeton-S-methyl sulfone is commercially produced by the controlled oxidation of its

precursor, Demeton-S-methyl, using strong oxidizing agents such as hydrogen peroxide or

peracids.[1] The following is a representative laboratory-scale protocol.

Materials:

Demeton-S-methyl

Glacial Acetic Acid (as solvent)

Hydrogen Peroxide (30% aqueous solution)

Sodium Bicarbonate (saturated aqueous solution)

Brine (saturated NaCl aqueous solution)

Ethyl Acetate
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Anhydrous Magnesium Sulfate

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

Dissolution: Dissolve Demeton-S-methyl in a suitable volume of glacial acetic acid within a

round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5

°C.

Oxidation: Add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide

dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the

addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature.

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography or LC-MS) until the starting material and the intermediate sulfoxide are

consumed. Gentle heating may be required to drive the reaction to completion.

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully

quench any excess peroxide by the slow addition of a reducing agent, such as a saturated

sodium bisulfite solution, until effervescence ceases.

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract

the product into ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude Demeton-S-methyl sulfone.

Purification: If necessary, purify the crude product by column chromatography on silica gel.
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General workflow for the synthesis of Demeton-S-methyl sulfone.
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Analytical Protocol: LC-MS/MS Determination in
Agricultural Products
The simultaneous determination of Demeton-S-methyl and its metabolites, including the

sulfone, is commonly performed using Liquid Chromatography coupled with Tandem Mass

Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for

residue analysis.

1. Sample Preparation and Extraction:

Homogenization: Weigh 10.0 g of a homogenized agricultural sample (e.g., fruit, vegetable)

into a centrifuge tube.

Antioxidant Addition: To prevent degradation, add antioxidants. For example, add 20 mL of a

0.2 w/v% thiourea solution and let stand for 30 minutes.

Extraction: Add 100 mL of acetone and homogenize thoroughly. Filter the mixture with

suction.

Re-extraction: Add another 50 mL of acetone to the residue on the filter paper, homogenize,

and filter again.

Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.

2. Cleanup (Solid Phase Extraction - SPE):

Concentration: Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at

<40°C.

Partitioning (for lipid-rich samples): For samples like grains or seeds, perform a

hexane/acetonitrile liquid-liquid partitioning step to remove lipids.

SPE Column: Use a cleanup cartridge (e.g., tandem graphitized carbon/PSA) appropriate for

pesticide residue analysis.

Elution: Elute the analytes from the SPE column with a suitable solvent mixture (e.g.,

acetonitrile/toluene).
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Final Preparation: Evaporate the eluate to dryness at <40°C and reconstitute the residue in a

known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.2 mL/min

Injection Volume: 3-20 µL

Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to

high organic content (e.g., 90% B) over 30 minutes to elute analytes.

Ionization Mode: Electrospray Ionization, Positive (ESI+)

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) for Demeton-S-methyl sulfone:m/z 263.0

Product Ions (Q3) for Quantification/Confirmation:m/z 109, 169
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Workflow for the analysis of Demeton-S-methyl sulfone residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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